molecular formula C16H25ClN2O B1667626 Ropinirole hydrochloride CAS No. 91374-20-8

Ropinirole hydrochloride

Cat. No.: B1667626
CAS No.: 91374-20-8
M. Wt: 296.83 g/mol
InChI Key: XDXHAEQXIBQUEZ-UHFFFAOYSA-N
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Mechanism of Action

Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on the action of this compound.

Target of Action

This compound primarily targets the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 . The relevance of D3 receptor binding in Parkinson’s disease is unknown .

Mode of Action

This compound works by acting in place of dopamine, a natural substance in the brain that is needed to control movement . It is believed to be due to stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .

Biochemical Pathways

It is known that the drug has a high relative in vitro specificity and full intrinsic activity at the d2 and d3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors .

Pharmacokinetics

Ropinirole is rapidly and almost completely absorbed when taken as oral tablets, and it is extensively distributed from the vascular compartment . The bioavailability is approximately 50% . It is mainly metabolized by CYP1A and is excreted to the kidney . The half-life of the blood concentration is about 5–7 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . It is also suggested that this compound potentially inhibits the SREBP2-cholesterol synthesis pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the clearance of Ropinirole is slower for patients older than 65 years compared with those who are younger . Also, the CYP1A2 inhibitor ciprofloxacin produced increases in the plasma concentrations of Ropinirole when these two drugs were coadministered .

Biochemical Analysis

Biochemical Properties

Ropinirole hydrochloride has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . This interaction with dopamine receptors is crucial for its role in biochemical reactions.

Cellular Effects

This compound influences cell function by acting on dopamine receptors. In Parkinson’s disease, it can improve symptoms like shaking (tremors), slowness, and stiffness . In restless legs syndrome, it helps control leg muscles . These effects are due to the activation of dopamine receptors, which play a key role in regulating motor function and muscle control.

Molecular Mechanism

The mechanism of action of this compound involves its binding to D2 and D3 dopamine receptor subtypes . By acting as a dopamine agonist, this compound mimics the effects of dopamine, leading to activation of these receptors. This can help alleviate symptoms of conditions like Parkinson’s disease and restless legs syndrome, where dopamine levels are typically reduced .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound is extensively metabolized by the liver . The major metabolic pathways are N-despropylation and hydroxylation to form the inactive N-despropyl and hydroxy metabolites .

Transport and Distribution

This compound is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . It is up to 40% bound to plasma proteins and has a blood-to-plasma ratio of 1:1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ropinirole Hydrochloride involves several steps. One method starts with the compound 4, which is dissolved in ethanol, methanol, or ethyl acetate, and then reacted with palladium on carbon (Pd/C) to obtain compound 5. This compound is then mixed with p-methylbenzenesulfonyl chloride and pyridine in dichloromethane or trichloromethane to yield compound 6. Finally, compound 6 is reacted with sodium iodide and di-n-propylamine in dimethylformamide or dimethyl sulfoxide to produce Ropinirole. The final step involves dissolving Ropinirole in 1,4-dioxane containing hydrochloric acid and concentrating under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves a multi-step synthesis process that includes regioselective Birch reduction and ozonolysis with concomitant ring closure to induce the required ring contraction . The process is designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ropinirole Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation behavior of this compound has been studied extensively using cyclic and square-wave voltammetry. The oxidation process is pH-dependent and occurs in two steps .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid for oxidation and palladium on carbon for reduction. The reactions are typically carried out in aqueous solutions at controlled pH levels .

Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives of the indol-2-one ring present in the molecule .

Scientific Research Applications

Ropinirole Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying dopamine agonists. In biology and medicine, it is used to treat Parkinson’s disease and Restless Legs Syndrome. Recent studies have also explored its potential in treating amyotrophic lateral sclerosis (ALS) by demonstrating its ability to attenuate ALS-specific pathological phenotypes . Additionally, this compound is used in pharmaceutical research for developing extended-release formulations to improve patient compliance .

Properties

IUPAC Name

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHAEQXIBQUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91374-21-9 (Parent)
Record name Ropinirole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208
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DSSTOX Substance ID

DTXSID50238533
Record name Ropinirole hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91374-20-8
Record name Ropinirole hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=91374-20-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropinirole hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropinirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride
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Record name ROPINIROLE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

In a 100 ml round bottom flask were placed 20 g of thiazolidine, 15.6 g of piperonal and 7.7 g of beta-alanine in 80 ml of acetic acid. The reaction was stirred for 3 h at 100° C. and then slowly cooled to room temperature, while the desired condensation product crystallized. The crystals were filtered, washed with acetic acid (rt.) and water than recrystallized from DME (25 ml), affording 28 g (84%) of pure 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione. The corresponding potassium salt was obtained via the following route: 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione was suspended in THF, followed by the addition of 1N solution of KOH in water (1.0 eq.). A clear solution has been obtained, which upon lyophilization gave pure potassium salt of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ropinirole Hydrochloride exert its therapeutic effect?

A1: this compound is a non-ergoline dopamine agonist that primarily targets dopamine D2 and D3 receptors [, , , ]. It demonstrates a higher affinity for D3 receptors compared to D2 or D4 receptors and has no affinity for D1 receptors []. By mimicking the action of dopamine in the brain, this compound helps alleviate symptoms associated with dopamine deficiency, such as those observed in Parkinson's disease.

Q2: What is the chemical structure of this compound?

A2: this compound is an indole derivative with a di-alkylated tertiary amine in its side chain []. Its chemical name is 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride [, ].

Q3: What are the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H24N2O•HCl, and its molecular weight is 296.84 g/mol [].

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like UV-Vis spectrophotometry, FTIR, and NMR have been extensively used to characterize and quantify this compound [, , , , , , ]. UV spectrophotometry commonly employs a wavelength of 250 nm for detection [, ].

Q5: What is the stability profile of this compound in different formulations?

A5: this compound has been incorporated into various formulations, including tablets, microspheres, and transdermal patches [, , , , ]. Studies have assessed its stability under different storage conditions, including accelerated stability testing as per ICH guidelines [].

Q6: What is the bioavailability of this compound?

A6: this compound exhibits rapid absorption after oral administration, but its bioavailability is approximately 50%, ranging from 36% to 57% []. This is primarily attributed to significant first-pass metabolism [, ].

Q7: What is the impact of food on this compound pharmacokinetics?

A7: Studies have investigated the influence of food on the pharmacokinetic profile of this compound prolonged-release tablets [].

Q8: What are the challenges associated with the delivery of this compound to the brain?

A8: this compound's high aqueous solubility poses challenges for efficient brain delivery []. Strategies like intranasal delivery using microemulsions have been explored to enhance brain targeting and improve therapeutic outcomes [].

Q9: What analytical methods are employed for the quantification of this compound?

A9: Various analytical techniques, including UV spectrophotometry, RP-HPLC, and TLC-densitometry, have been developed and validated for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological fluids [, , , , ].

Q10: How is the quality of this compound assured during manufacturing?

A10: Stringent quality control measures are implemented throughout the development and manufacturing of this compound to ensure consistency, safety, and efficacy, adhering to established regulatory standards [].

Q11: Are there any alternative drugs to this compound for Parkinson’s disease?

A11: Yes, other medications, including other dopamine agonists like Pramipexole Dihydrochloride, are also used in the management of Parkinson's disease [, ]. Each drug has its own unique pharmacological profile and potential benefits and risks.

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